Myricetin 3-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Interactions
Myricetin 3-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin (B1677590) 3-rhamnoside, a prominent member of the flavonol glycoside family, is a naturally occurring phytochemical of significant interest to the scientific community. This document provides an in-depth technical overview of its natural sources, distribution within the plant kingdom, and its interaction with key cellular signaling pathways. The potent antioxidant and potential therapeutic properties of Myricetin 3-rhamnoside underscore its importance in the fields of pharmacology and drug development.
Myricetin, the aglycone of Myricetin 3-rhamnoside, is a well-studied flavonoid found in a variety of fruits, vegetables, nuts, berries, and teas.[1][2][3] Myricetin 3-rhamnoside itself is formed by the glycosylation of myricetin with rhamnose, a naturally occurring deoxy sugar. This glycosidic linkage influences the bioavailability and metabolic fate of the parent myricetin molecule.
Natural Sources and Plant Distribution
Myricetin 3-rhamnoside is distributed across a diverse range of plant families. Berries, in particular, represent a rich source of this compound. Highbush blueberries (Vaccinium corymbosum) and lentils (Lens culinaris) have been identified as containing notable concentrations of Myricetin 3-rhamnoside.[4]
Other documented plant sources include various species of berries, such as cranberries and black currants, where myricetin and its glycosides are abundant.[5][6] The compound has also been identified in the leaves of various plants, including Myrtus communis.[7] The concentration of Myricetin 3-rhamnoside can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.
Quantitative Data of Myricetin 3-rhamnoside in Plant Sources
The following table summarizes the quantitative data for Myricetin 3-rhamnoside found in selected natural sources, based on available literature.
| Plant Source | Scientific Name | Plant Part | Concentration (mg/100g FW) | Reference(s) |
| Highbush Blueberry | Vaccinium corymbosum | Fruit | 1.03 (mean) | [4] |
| Lentils (whole, raw) | Lens culinaris | Seed | 0.57 (mean) | [4] |
| Blueberry | Vaccinium spp. | Fruit | Detected | [8] |
| Blackberry | Rubus spp. | Fruit | Detected | [8] |
| Strawberry | Fragaria × ananassa | Fruit | Detected | [8] |
| Myrtus communis | Myrtus communis | Leaves | Detected | [6] |
| Terminalia brownii | Terminalia brownii | Leaves | Detected | [9] |
FW: Fresh Weight
Experimental Protocols
Accurate quantification of Myricetin 3-rhamnoside in plant matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose.
Sample Preparation: Extraction of Myricetin 3-rhamnoside from Plant Material
Objective: To efficiently extract Myricetin 3-rhamnoside from the plant matrix while minimizing degradation.
Materials:
-
Fresh or freeze-dried plant material
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Mortar and pestle or a blender
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm or 0.45 µm)
Protocol:
-
Homogenization: Weigh a known amount of the plant material (e.g., 1-5 g) and homogenize it using a mortar and pestle or a blender with a suitable solvent system. A common solvent system is 80% aqueous methanol or ethanol.
-
Extraction: Transfer the homogenate to a flask and perform extraction. This can be done through various methods:
-
Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.
-
Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes.
-
Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus.
-
-
Filtration and Centrifugation: Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid debris. For finer clarification, centrifuge the filtrate at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or UPLC-MS/MS analysis.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial before injection.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify Myricetin 3-rhamnoside in the plant extract.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute all compounds of interest.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Detection Wavelength: Myricetin and its glycosides show strong absorbance at approximately 350-370 nm.
-
Injection Volume: 10 - 20 µL.
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of Myricetin 3-rhamnoside of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract.
-
Calculation: Identify the peak corresponding to Myricetin 3-rhamnoside in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of Myricetin 3-rhamnoside in the sample by interpolating its peak area on the calibration curve.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To achieve higher sensitivity and selectivity in the quantification of Myricetin 3-rhamnoside, especially in complex matrices.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Similar to HPLC, but with a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for faster analysis and better resolution. The flow rate will be lower (e.g., 0.2 - 0.5 mL/min).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically more sensitive for flavonoids.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for Myricetin 3-rhamnoside are monitored.
-
Precursor Ion [M-H]⁻: m/z 463
-
Product Ions: Fragmentation of the precursor ion will yield characteristic product ions, such as the aglycone fragment (myricetin) at m/z 317.
-
-
Optimization: The cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity for the selected MRM transitions.
Quantification:
-
Quantification is performed using a calibration curve constructed with a pure standard of Myricetin 3-rhamnoside, similar to the HPLC method. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.
Biological Interactions and Signaling Pathways
Myricetin and its glycosides, including Myricetin 3-rhamnoside, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The primary mechanisms of action are often attributed to the antioxidant properties of the myricetin backbone and its ability to interact with various protein kinases.
One of the critical pathways influenced by myricetin is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer and other diseases. Myricetin has been demonstrated to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[10][11]
Below is a diagram illustrating the inhibitory effect of Myricetin on the PI3K/Akt/mTOR signaling pathway.
Caption: Myricetin's inhibition of the PI3K/Akt/mTOR pathway.
Myricetin 3-rhamnoside, upon hydrolysis to its aglycone myricetin, can exert its biological effects through the modulation of other critical signaling cascades as well, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Myricetin has been shown to modulate the activity of different MAPK family members, such as ERK, JNK, and p38, which are involved in cellular responses to a wide range of stimuli.[12][13][14]
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of inflammation. Myricetin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[1][15][16][17]
The ability of Myricetin 3-rhamnoside to influence these fundamental cellular pathways highlights its potential as a lead compound for the development of novel therapeutic agents for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Conclusion
Myricetin 3-rhamnoside is a widely distributed flavonoid glycoside with significant potential for applications in human health. This technical guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its interactions with key cellular signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential of Myricetin 3-rhamnoside and to explore its clinical applications.
References
- 1. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin - Wikipedia [en.wikipedia.org]
- 4. Showing all foods in which the polyphenol Myricetin 3-O-rhamnoside is found - Phenol-Explorer [phenol-explorer.eu]
- 5. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 6. Chemical Compounds of Berry-Derived Polyphenols and Their Effects on Gut Microbiota, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Survey of antioxidant capacity and phenolic composition of blueberry, blackberry, and strawberry in Nanjing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
